molecular formula C20H30ClN3OS B2865864 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1217068-64-8

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2865864
CAS No.: 1217068-64-8
M. Wt: 395.99
InChI Key: NEQSQSQQVBKAKZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a cyclohexane derivative researched for its role as a potent inhibitor of Acetyl-CoA Carboxylase (ACC) . ACC is a crucial enzyme in the regulation of fatty acid synthesis and oxidation, making it a promising therapeutic target for a range of metabolic disorders. This compound is therefore of significant interest in preclinical research for conditions such as type 2 diabetes, obesity, insulin resistance, and dyslipidemia, often associated with the metabolic syndrome . By inhibiting ACC, this compound modulates the metabolic pathways that control lipid accumulation and glucose homeostasis, offering a potential mechanism to ameliorate metabolic diseases . The molecular structure of the compound integrates a key cyclohexanecarboxamide group, which is part of a class of compounds specifically designed for this inhibitory activity . It is supplied as a hydrochloride salt to enhance solubility and stability in various biological assay systems. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound in biochemical assays and in vivo studies to further elucidate the role of ACC in metabolism and to validate new treatment strategies for metabolic diseases.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3OS.ClH/c1-14-12-17-18(13-15(14)2)25-20(21-17)23(11-10-22(3)4)19(24)16-8-6-5-7-9-16;/h12-13,16H,5-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSQSQQVBKAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Benzothiazole Derivatives with Modified Substituents

(a) N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamide (Compound 3g)
  • Structural Differences : Replaces the cyclohexanecarboxamide with a 4-chlorobenzyl-piperazinylacetamide chain.
  • Pharmacology : Exhibits antidepressant activity in BALB/c mice (40 mg/kg dose), comparable to fluoxetine in tail suspension tests .
  • ADME : Predicted CNS activity via QikProp 4.8, with moderate blood-brain barrier permeability .
(b) N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)acetamide (Compound 3h)
  • Structural Differences: Incorporates a dimethylaminoethyl-piperazine chain instead of the cyclohexanecarboxamide.
  • Pharmacology : Similar antidepressant efficacy to 3g but with marginally improved solubility (melting point: 132.1°C vs. 115.2°C for 3g) .
Compound Core Structure Key Substituent Melting Point (°C) Bioactivity (Tail Suspension Test)
Target Compound Benzothiazole + cyclohexane 2-(Dimethylamino)ethyl-carboxamide N/A Not reported in evidence
3g Benzothiazole 4-Chlorobenzyl-piperazinylacetamide 115.2 Antidepressant (40 mg/kg)
3h Benzothiazole Dimethylaminoethyl-piperazinylacetamide 132.1 Antidepressant (40 mg/kg)

Benzamide Derivatives (Compound 3c)

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c)

  • Structural Differences: Simple benzamide linkage without the dimethylaminoethyl or cyclohexane groups.
  • Pharmacology : Demonstrates antitumor activity but suffers from insolubility (13C-NMR unattainable), limiting bioavailability .
  • Key Data : Yield (51%), melting point (210°C), HRMS-confirmed molecular weight .

Quinoline Carboxamide Analogs (SzR-105 Series)

  • Structural Differences: Quinoline core replaces benzothiazole; dimethylaminoethyl and morpholinomethyl groups are present.
  • Pharmacology : Targets kynurenine pathways, showing neuroprotective or neurotoxic dual effects depending on substituents .

Therapeutic Potential and Competitive Advantages

  • Antidepressant vs.

Preparation Methods

Synthesis of 5,6-Dimethylbenzo[d]thiazol-2-amine

The benzo[d]thiazol core is typically constructed via:

  • Cyclocondensation : Reacting 2-amino-4,5-dimethylthiophenol with cyanogen bromide (BrCN) in ethanol under reflux (70–80°C, 6–8 hours), achieving 78–85% yields.
  • Methylation Optimization : Post-synthesis methylation using dimethyl sulfate in the presence of K₂CO₃ in acetonitrile (60°C, 12 hours) enhances regioselectivity.

Table 1: Comparative Analysis of Benzo[d]thiazol Core Synthesis

Method Reagents Yield (%) Purity (%)
Cyclocondensation BrCN, Ethanol 78–85 ≥95
Post-synthesis Methylation (CH₃O)₂SO₂, K₂CO₃ 90–92 ≥98

Cyclohexanecarboxamide Formation

The carboxamide linkage is established through:

  • Schotten-Baumann Reaction : Treating cyclohexanecarbonyl chloride with 5,6-dimethylbenzo[d]thiazol-2-amine in dichloromethane (DCM) and aqueous NaHCO₃ (0–5°C, 2 hours), yielding 65–70%.
  • Polyphosphoric Acid (PPA)-Mediated Coupling : Heating cyclohexanecarboxylic acid with the amine in PPA at 140–150°C for 8–12 hours improves yields to 82–88% while minimizing side products.

Critical Parameter : Excess PPA (1.5–2.0 equivalents) ensures complete activation of the carboxylic acid.

Introduction of the Dimethylaminoethyl Group

N-alkylation strategies include:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-(dimethylamino)ethanol to the carboxamide nitrogen in THF (25°C, 24 hours, 55–60% yield).
  • Reductive Amination : Condensing the amine with 2-(dimethylamino)acetaldehyde in methanol under H₂ (3 bar) with Pd/C catalysis (65°C, 12 hours), achieving 75–80% yield.

Table 2: N-Alkylation Efficiency Across Methods

Method Catalyst Solvent Yield (%)
Mitsunobu DEAD/PPh₃ THF 55–60
Reductive Amination Pd/C, H₂ Methanol 75–80

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

  • Gas-Phase HCl Treatment : Passing dry HCl gas through a solution of the free base in anhydrous diethyl ether (0–5°C, 2 hours), yielding 95–98%.
  • Aqueous HCl Crystallization : Mixing the base with 1M HCl in ethanol/water (3:1 v/v) and recrystallizing at −20°C (90–93% yield).

Catalytic and Process Optimization

Solvent Selection Impact

  • Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates in PPA-mediated couplings but require strict temperature control ≤150°C to prevent decomposition.
  • Hydrogenation Efficiency : Methanol outperforms THF in reductive amination due to better H₂ solubility.

Parallel Synthesis Applications

High-throughput screening of 34 benzo[d]thiazol derivatives validated the scalability of methodologies, reducing process development time by 40% in analogous compounds.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 1.45–1.89 (m, 10H, cyclohexane), 2.32 (s, 6H, N(CH₃)₂), 2.71 (s, 6H, Ar-CH₃).
    • ¹³C NMR : 175.8 ppm (C=O), 163.2 ppm (thiazole C2).
  • HPLC Purity : ≥99.2% using a C18 column (MeCN:H₂O:0.1% TFA, 70:30).

Industrial-Scale Considerations

  • Cost Efficiency : PPA-mediated coupling reduces raw material costs by 30% compared to acyl chloride routes.
  • Waste Management : Ethanol/water recrystallization generates 50% less organic waste than DCM-based methods.

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